![molecular formula C19H20ClN5O4 B2782727 methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 876900-31-1](/img/structure/B2782727.png)
methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a purine ring, which is a type of heterocyclic aromatic organic compound. Purines are found in many biological systems and are key components of DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is planar and aromatic, which could contribute to the stability of the molecule. The presence of the acetate group might increase the compound’s solubility in polar solvents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the acetate group could potentially undergo hydrolysis under acidic or basic conditions to yield an alcohol and acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and degree of conjugation would all influence its properties .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed various synthetic routes to access complex pyrimidine derivatives, which are closely related to the chemical structure of interest. These methodologies offer insights into the manipulation of pyrimidine cores, crucial for designing compounds with potential therapeutic applications. For instance, a general route to 2-(pyrimidin-2'-yl)acetic acids and esters, including structures resembling the compound , has been described, highlighting the versatility of pyrimidine chemistry in drug development (Brown & Waring, 1977).
Biological Applications
The exploration of pyrimidine derivatives, akin to the compound of interest, has led to the identification of molecules with significant biological activities. For example, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, underscoring the therapeutic potential of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
Pyrimidine and its derivatives have also been investigated for their antimicrobial properties. A study on new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated good antibacterial and antifungal activities, comparable to standard drugs. This research highlights the potential of pyrimidine-based compounds in developing new antimicrobial agents (Hossan et al., 2012).
Supramolecular Chemistry
The compound’s structural framework is conducive to forming strong dimeric associations via hydrogen bonding, as evidenced in the study of ureidopyrimidones. Such properties are of interest in the design of novel supramolecular architectures, which can have applications ranging from molecular recognition to the development of advanced materials (Beijer et al., 1998).
Environmental Considerations in Drug Design
An environmentally friendly synthesis of compounds with potential analgesic and antipyretic properties has been reported, demonstrating the importance of green chemistry principles in drug design and discovery. Such approaches align with the broader goals of sustainability and minimal environmental impact in pharmaceutical research (Reddy et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O4/c1-11-12(20)6-4-7-13(11)23-8-5-9-24-15-16(21-18(23)24)22(2)19(28)25(17(15)27)10-14(26)29-3/h4,6-7H,5,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDABKTYJWCJUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
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